Nir-H2O2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

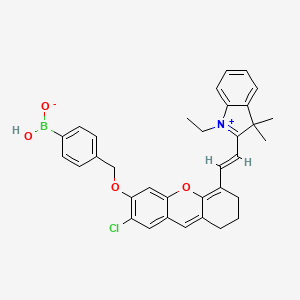

Molecular Formula |

C34H33BClNO4 |

|---|---|

Molecular Weight |

565.9 g/mol |

IUPAC Name |

[4-[[2-chloro-5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl]oxymethyl]phenyl]-hydroxyborinate |

InChI |

InChI=1S/C34H33BClNO4/c1-4-37-29-11-6-5-10-27(29)34(2,3)32(37)17-14-23-8-7-9-24-18-25-19-28(36)31(20-30(25)41-33(23)24)40-21-22-12-15-26(16-13-22)35(38)39/h5-6,10-20,38H,4,7-9,21H2,1-3H3/b17-14+ |

InChI Key |

MAHNVUXIFBDIHD-SAPNQHFASA-N |

Isomeric SMILES |

B(C1=CC=C(C=C1)COC2=C(C=C3C=C4CCCC(=C4OC3=C2)/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)CC)Cl)(O)[O-] |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=C(C=C3C=C4CCCC(=C4OC3=C2)C=CC5=[N+](C6=CC=CC=C6C5(C)C)CC)Cl)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Near-Infrared Hydrogen Peroxide Probes: Chemical Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of near-infrared (NIR) fluorescent probes for the detection of hydrogen peroxide (H₂O₂), a critical reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes. The development of reliable methods for monitoring H₂O₂ fluctuations in biological systems is paramount for advancing our understanding of redox biology and for the development of novel therapeutics. This document details the chemical structures, synthesis, and experimental applications of these powerful molecular tools.

Core Principles of Nir-H₂O₂ Probe Design

The rational design of NIR probes for H₂O₂ detection hinges on the integration of three key components: a NIR fluorophore, a H₂O₂-specific recognition moiety, and a linker. The fundamental principle involves a "turn-on" fluorescence mechanism, where the probe is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with H₂O₂, the recognition moiety is cleaved or undergoes a structural change, liberating the NIR fluorophore and resulting in a significant increase in fluorescence intensity.

The most prevalent strategy employs a boronic acid or boronate ester as the H₂O₂-reactive trigger. In the presence of H₂O₂, the boronate group is oxidized to a hydroxyl group, which in turn modulates the electronic properties of the fluorophore, leading to a "turn-on" of its fluorescence. This reaction is highly specific for H₂O₂ over other ROS, ensuring selective detection. The choice of the NIR fluorophore is critical for in vivo applications, as longer wavelengths (typically >650 nm) minimize background autofluorescence from biological tissues and allow for deeper tissue penetration. Commonly used NIR fluorophores include cyanine and hemicyanine dyes, as well as other scaffolds with extended π-conjugation.

Chemical Structures and Synthesis of Representative Nir-H₂O₂ Probes

A variety of Nir-H₂O₂ probes have been developed, each with unique photophysical properties and suitability for different biological applications. Below are the chemical structures and generalized synthesis schemes for several notable examples.

Cyanine-Based Probes: The WB-1 Example

Cyanine dyes are a popular choice for NIR probe development due to their high molar extinction coefficients and tunable emission wavelengths. WB-1 is a mitochondria-targeting NIR fluorescent probe for H₂O₂.

Chemical Structure of WB-1:

(A precise chemical structure diagram for WB-1 would be presented here in a publication, showing the cyanine backbone, the boronate ester recognition moiety, and the mitochondrial targeting group.)

General Synthesis Scheme:

The synthesis of cyanine-based probes like WB-1 typically involves a multi-step process. A common route includes the quaternization of a heterocyclic base (e.g., indole), followed by condensation with a second heterocyclic component and a linking agent to form the cyanine core. The H₂O₂-reactive boronate ester is then introduced, often through nucleophilic substitution. Finally, a targeting moiety, such as a triphenylphosphonium cation for mitochondria, is incorporated to ensure subcellular localization.

Hemicyanine-Based Probes

Hemicyanine dyes, which consist of an electron-donating and an electron-accepting moiety connected by a polymethine bridge, are also widely used. An example is a probe constructed by linking a 4-(bromomethyl)benzeneboronic acid pinacol ester to an IR-780 hemicyanine skeleton.[1]

General Synthesis Scheme:

The synthesis of these probes generally involves the reaction of a hemicyanine dye possessing a reactive site (e.g., a hydroxyl or amino group) with a derivative of boronic acid that contains a suitable leaving group. The reaction conditions are typically mild to preserve the integrity of the fluorophore.

Isophorone-Based Probes: The BC-B Example

Isophorone derivatives can also serve as the core fluorophore structure. The BC-B probe utilizes a malononitrile isophorone derivative as the fluorophore and a phenylboronic acid pinacol ester as the recognition group.[2][3]

Synthesis of BC-B:

The synthesis of BC-B involves the reaction of the fluorophore BC-OH with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is typically heated to drive the nucleophilic substitution, followed by purification using column chromatography.

Quantitative Data of Nir-H₂O₂ Probes

The selection of an appropriate Nir-H₂O₂ probe for a specific application depends on its photophysical and performance characteristics. The following table summarizes key quantitative data for several representative probes.

| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (LOD) | Reference(s) |

| Probe 1 (IR-780 based) | ~680 | >700 | >20 | 0.14 µM | [1] |

| DBIS (IR-783 based) | Not Specified | 708 | Not Specified | 0.12 µM | |

| WB-1 | Not Specified | 835 | Not Specified | 63 nM | [4] |

| BC-B | 550 | 672 | 122 | 0.003 µmol/L | |

| NBO | 430 | 550 & 820 | ~180 (for 820 nm) | 340 nmol/L | |

| CSBOH | 560 & 670 | 650 & 720 | Not Applicable (Ratiometric) | Not Specified | |

| Bio-B-Cy | 680 | 707 | 27 | 0.14 µM | |

| DCM-HNU | Not Specified | 658 | 205 | 0.17 µM |

Experimental Protocols

The following are generalized protocols for the use of Nir-H₂O₂ probes in cellular imaging. It is essential to optimize these protocols for specific cell types, probes, and instrumentation.

General Materials and Reagents

-

Nir-H₂O₂ probe of choice

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cells of interest (e.g., HeLa, HepG2)

-

Hydrogen peroxide (H₂O₂) solution for positive controls

-

N-acetylcysteine (NAC) as a ROS scavenger for negative controls

-

Phorbol 12-myristate 13-acetate (PMA) to induce endogenous H₂O₂ production

-

Confocal laser scanning microscope with appropriate laser lines and emission filters

Protocol for Imaging Exogenous H₂O₂

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 70-80%).

-

Probe Loading:

-

Prepare a stock solution of the Nir-H₂O₂ probe (e.g., 1-10 mM) in DMSO.

-

Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash once with PBS.

-

Incubate the cells with the probe-containing medium for the recommended time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

-

-

H₂O₂ Treatment:

-

After probe loading, wash the cells twice with PBS to remove excess probe.

-

Add fresh cell culture medium containing the desired concentration of H₂O₂ (e.g., 50-100 µM) to the cells.

-

For a negative control, pre-incubate cells with a ROS scavenger like NAC (e.g., 1 mM) for 1 hour before adding H₂O₂.

-

-

Imaging:

-

Immediately image the cells using a confocal microscope.

-

Use the appropriate excitation laser and collect the emission in the specified NIR range.

-

Acquire images at different time points to monitor the fluorescence changes.

-

Protocol for Imaging Endogenous H₂O₂

-

Cell Culture and Probe Loading: Follow steps 1 and 2 from the exogenous H₂O₂ protocol.

-

Induction of Endogenous H₂O₂:

-

After probe loading and washing, replace the medium with fresh medium.

-

Add a stimulant to induce endogenous H₂O₂ production, such as PMA (e.g., 1 µg/mL).

-

Incubate for a suitable time (e.g., 30 minutes) to allow for H₂O₂ generation.

-

For a negative control, co-incubate the cells with PMA and NAC.

-

-

Imaging: Proceed with imaging as described in step 4 of the exogenous H₂O₂ protocol.

Visualization of Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate the logical relationships in Nir-H₂O₂ probe function and experimental design.

Caption: General mechanism of a "turn-on" Nir-H₂O₂ fluorescent probe.

Caption: Experimental workflow for cellular imaging of H₂O₂ using a NIR probe.

References

- 1. A novel H2O2 activated NIR fluorescent probe for accurately visualizing H2S fluctuation during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A NIR Dual-Channel Fluorescent Probe for Fluctuations of Intracellular Polarity and H2O2 and Its Applications for the Visualization of Inflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

Technical Guide: Near-Infrared Fluorescent Probes for Hydrogen Peroxide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen peroxide (H₂O₂) is a critical reactive oxygen species (ROS) that functions as a key signaling molecule in numerous physiological processes and is implicated in various pathologies when dysregulated, including inflammation, neurodegenerative diseases, and cancer.[1][2] The ability to detect H₂O₂ with high sensitivity and spatiotemporal resolution in biological systems is paramount for understanding its complex roles. Near-infrared (NIR) fluorescent probes (typically emitting >650 nm) offer significant advantages for in vivo and deep-tissue imaging due to reduced background autofluorescence, lower light scattering, and deeper photon penetration compared to probes in the visible spectrum. This guide provides a comprehensive overview of the design, mechanisms, and application of NIR fluorescent probes for H₂O₂ detection, complete with comparative data and detailed experimental protocols.

Design Strategies and Mechanisms of Action

The majority of NIR fluorescent probes for H₂O₂ operate on an "off-on" or ratiometric signal change. The core design involves three components: a NIR fluorophore, a H₂O₂-selective recognition moiety (trigger), and a linker. The trigger group quenches the fluorophore's emission in the probe's native state. Upon selective reaction with H₂O₂, the trigger is cleaved or undergoes a structural change, liberating the fluorophore and restoring its fluorescence.

Boronate Ester-Based Probes: The Predominant Strategy

The most prevalent and successful strategy for H₂O₂ detection is the use of an arylboronic acid or boronate ester as the recognition moiety.[3][4] This group undergoes a highly selective and rapid oxidative cleavage reaction in the presence of H₂O₂ to yield a corresponding phenol. This transformation is harnessed to induce fluorescence through several photophysical mechanisms:

-

Intramolecular Charge Transfer (ICT): In the "off" state, the boronate ester acts as a strong electron-withdrawing group, creating an ICT state that quenches fluorescence. Its conversion to a strongly electron-donating phenol group upon reaction with H₂O₂ disrupts the ICT process, "turning on" bright NIR fluorescence.[5]

-

Excited-State Intramolecular Proton Transfer (ESIPT): The boronate group can lock a fluorophore in a conformation that prevents ESIPT. H₂O₂-mediated cleavage releases a hydroxyl group, enabling ESIPT and resulting in a new, often red-shifted, emission peak, allowing for ratiometric detection.

-

Fluorescence Resonance Energy Transfer (FRET): Probes can be designed with a FRET pair where the boronate moiety is part of a quencher. Reaction with H₂O₂ cleaves the quencher, disrupting FRET and activating fluorescence from the donor fluorophore.

The general mechanism for boronate-based probes is the specific and irreversible oxidation of the C-B bond by H₂O₂. This reaction is highly selective for H₂O₂ over other biologically relevant ROS.

Quantitative Comparison of Selected NIR Probes

The selection of an appropriate probe depends on the specific experimental context, including the required sensitivity, emission wavelength for the available imaging system, and response time. The table below summarizes key quantitative parameters for several recently developed NIR fluorescent probes for H₂O₂.

| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Fluorophore Core | Reference |

| Probe 1 | ~680 | >700 | >20 | 0.14 µM | IR-780 (Cyanine) | |

| WB-1 | Not specified | 835 | Not specified | 63 nM | Cyanine | |

| BC-B | 550 | 672 | 122 | 3 nM | Malononitrile Isophorone | |

| Probe 15 | 422 | 656 | 234 | Not specified | ESIPT-based | |

| Probe 11 | 725 | 772 | 47 | Not specified | ICT-based |

Detailed Experimental Protocols

The following protocols provide detailed, actionable methodologies for the synthesis of a representative probe and its application in cell-based and in vivo assays.

Protocol: Synthesis of a Cyanine-Boronate NIR Probe (e.g., WB-1)

This protocol is a representative example for synthesizing a cyanine-based NIR probe with a boronate trigger.

Materials:

-

Indocyanine dye precursor (e.g., IR-780 iodide)

-

4-(Bromomethyl)phenylboronic acid pinacol ester

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Hexane, Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the cyanine dye precursor (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add 4-(Bromomethyl)phenylboronic acid pinacol ester (1.2 equivalents) to the solution. Follow with the addition of DIPEA (3.0 equivalents) dropwise while stirring.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase such as DCM:Methanol (20:1).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with brine (saturated NaCl solution) three times.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient elution, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate or DCM.

-

Characterization: Collect the fractions containing the desired product, combine, and remove the solvent. Characterize the final product's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Imaging of Intracellular H₂O₂

This protocol details the use of a NIR probe for detecting exogenous and endogenous H₂O₂ in a cultured mammalian cell line (e.g., HeLa cells).

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

NIR probe stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

H₂O₂ solution (30% stock, freshly diluted in PBS)

-

Phorbol 12-myristate 13-acetate (PMA) for inducing endogenous H₂O₂

-

N-Acetyl-L-cysteine (NAC) as a ROS quencher

-

Confocal laser scanning microscope with appropriate NIR laser lines and detectors

-

35 mm glass-bottom confocal dishes

Procedure:

-

Cell Culture: Seed HeLa cells in 35 mm glass-bottom dishes at a density of 5 x 10⁴ cells/mL and culture for 24 hours at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

-

Probe Loading: Remove the culture medium and wash the cells three times with warm PBS. Add fresh, serum-free medium containing the NIR probe at a final concentration of 5-10 µM. Incubate for 30-110 minutes at 37°C.

-

Washing: After incubation, remove the probe-containing medium and wash the cells gently three times with PBS to remove any excess, non-internalized probe. Add 1 mL of fresh PBS or medium to the dish for imaging.

-

Imaging of Exogenous H₂O₂:

-

Treatment Group: Treat the probe-loaded cells with medium containing 50-100 µM H₂O₂ for 30 minutes.

-

Control Group: Add only medium without H₂O₂.

-

Quencher Group: Pre-incubate cells with 1 mM NAC for 1 hour before adding H₂O₂.

-

-

Imaging of Endogenous H₂O₂:

-

Stimulation Group: Treat probe-loaded cells with a stimulant like PMA (e.g., 1 µg/mL) for 30-90 minutes to induce endogenous H₂O₂ production.

-

Control Group: Add only medium without PMA.

-

-

Confocal Microscopy:

-

Place the dish on the microscope stage.

-

Set the excitation wavelength according to the probe's λex (e.g., 561 nm or 640 nm).

-

Set the emission collection window to capture the probe's fluorescence (e.g., 660-750 nm).

-

Acquire images for all groups using identical laser power, gain, and offset settings to ensure comparability.

-

Analyze the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).

-

Protocol: In Vivo Imaging in a Mouse Model of Acute Inflammation

This protocol describes the use of a NIR probe to visualize H₂O₂ production in a lipopolysaccharide (LPS)-induced peritonitis mouse model.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Lipopolysaccharide (LPS) from E. coli (1 mg/mL in sterile saline)

-

NIR probe formulated for injection (e.g., dissolved in PBS with 5% DMSO)

-

Sterile saline

-

In vivo imaging system (IVIS) or similar, equipped for NIR fluorescence imaging

-

Isoflurane anesthesia system

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Induction of Inflammation:

-

Inflammation Group: Administer an intraperitoneal (i.p.) injection of LPS solution (100 µL, 1 mg/mL) to each mouse.

-

Control Group: Administer an i.p. injection of sterile saline (100 µL).

-

-

Probe Administration: At 4 hours post-LPS/saline injection, when the inflammatory response is robust, administer an i.p. injection of the NIR probe solution to all mice. The exact dose will be probe-dependent and should be optimized (e.g., 50-100 µL of a 100 µM solution).

-

Anesthesia and Imaging:

-

Immediately after probe injection (or after a short distribution time, e.g., 1-5 minutes), anesthetize the mice using 1-2% isoflurane.

-

Place the anesthetized mouse in the in vivo imaging system.

-

-

Fluorescence Imaging:

-

Acquire whole-body NIR fluorescence images. Set the excitation and emission filters appropriate for the specific probe.

-

Acquire a series of images over time (e.g., every 5-10 minutes for up to 1 hour) to monitor the probe's activation kinetics.

-

-

Data Analysis:

-

Using the system's software, draw a region of interest (ROI) over the peritoneal area of each mouse.

-

Quantify the average radiant efficiency or total photon count within the ROI for both control and inflammation groups.

-

Compare the signal intensity between the groups to determine the extent of H₂O₂-induced probe activation. A significantly higher signal in the LPS-treated group indicates the detection of inflammation-associated H₂O₂.

-

Conclusion and Future Perspectives

NIR fluorescent probes, particularly those based on the boronate cleavage mechanism, have become indispensable tools for the sensitive and selective detection of H₂O₂ in complex biological environments. Their favorable photophysical properties enable deep-tissue imaging and dynamic monitoring of H₂O₂ in living animals. Future advancements will likely focus on developing probes with even longer emission wavelengths (into the NIR-II window, 1000-1700 nm) for enhanced resolution and penetration depth, creating probes with reversible binding for tracking dynamic H₂O₂ fluctuations, and engineering probes targeted to specific subcellular organelles to dissect compartmentalized H₂O₂ signaling with greater precision. These next-generation tools will continue to advance our understanding of the intricate roles of H₂O₂ in health and disease.

References

- 1. frontiersin.org [frontiersin.org]

- 2. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

An In-depth Technical Guide to the Design Principles of Activatable NIR-II Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

The second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm, has emerged as a superior spectral range for in vivo biological imaging.[1][2][3] Compared to traditional visible and NIR-I (700-900 nm) imaging, the NIR-II window offers significant advantages, including deeper tissue penetration, reduced photon scattering, and minimal tissue autofluorescence, which collectively contribute to a dramatically improved spatial resolution and a higher signal-to-background ratio (SBR).[1][2]

While "always on" NIR-II probes provide constant fluorescence, activatable probes represent a more sophisticated approach. These "smart" probes are engineered to exist in a quenched or "off" state, transitioning to a highly fluorescent "on" state only in the presence of specific pathological biomarkers. This activation mechanism provides exceptional specificity, significantly enhancing detection sensitivity by minimizing background noise from non-target tissues. This guide delves into the core design principles, activation mechanisms, and applications of these advanced molecular tools.

Core Design Principles and Activation Mechanisms

The fundamental design of an activatable NIR-II probe involves three key components: an NIR-II fluorophore core, a recognition moiety sensitive to a specific analyte, and a quenching or modulating element. The activation strategy hinges on the interaction between the recognition unit and its target biomarker, which induces a chemical or physical change that restores the fluorophore's emission.

Many diseases, including cancer, are characterized by the abnormal expression of specific enzymes. Enzyme-activated probes exploit this by linking the NIR-II fluorophore to a quencher via a substrate peptide or linker that is selectively cleaved by the target enzyme.

-

Design Principle: The fluorescence of the NIR-II core is suppressed by a quencher through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). Upon enzymatic cleavage of the linker, the quencher is released, restoring the fluorescence of the reporter molecule.

-

Example: A probe for detecting β-galactosidase (β-Gal), an enzyme overexpressed in some tumors, can be constructed by attaching a galactose group to the fluorophore. The enzymatic hydrolysis of the galactose moiety by β-Gal triggers a structural change that "turns on" the NIR-II fluorescence.

Caption: General activation mechanism for enzyme-responsive NIR-II probes.

The microenvironment of tumors is typically more acidic (pH 6.5-6.8) than that of healthy tissues (pH 7.4). This pH difference can be exploited to design probes that are activated under acidic conditions.

-

Design Principle: These probes incorporate acidic or basic functional groups that undergo protonation or deprotonation in response to pH changes. This alteration in charge distribution affects the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a "turn-on" of fluorescence. Cyanine and BODIPY dyes are common scaffolds for pH-activatable probes.

-

Example: The probe BTC1070, a benzothiopyrylium pentamethine cyanine, exhibits a distinct fluorescence response as the pH drops from 5 to 2, making it suitable for monitoring acidic environments.

Caption: Activation of a pH-sensitive probe via protonation in an acidic environment.

Pathological conditions like inflammation, cancer, and neurodegenerative disorders are often associated with the overproduction of reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS).

-

Design Principle: Probes for these species contain a recognition unit that is highly reactive and specific to a particular molecule (e.g., H₂O₂, •OH, ONOO⁻, H₂S). The reaction, often an oxidation, reduction, or cleavage, removes a quenching or fluorescence-inhibiting group, thereby activating the NIR-II signal.

-

Example: The probe HP-H₂O₂ uses a phenylboronic acid group as both a recognition element and a quencher for hydrogen peroxide (H₂O₂). In the presence of H₂O₂, the phenylboronic acid is cleaved, disrupting the photoinduced electron transfer (PeT) quenching mechanism and turning on fluorescence. Another probe, BDⅡ-ONOO⁻, responds to peroxynitrite (ONOO⁻) with a 7.6-fold increase in fluorescence intensity.

Caption: Activation pathway for probes targeting reactive species (ROS, RNS, RSS).

Abnormal cellular viscosity is linked to various diseases, including diabetes-induced liver injury. Probes that can sense these changes provide valuable diagnostic information.

-

Design Principle: These probes are typically based on molecular rotors that operate via a twisted intramolecular charge transfer (TICT) mechanism. In low-viscosity environments, the fluorophore's components can rotate freely upon photoexcitation, leading to non-radiative decay and quenched fluorescence. In highly viscous environments, this intramolecular rotation is restricted, forcing the excited state to relax through radiative decay, thus turning on fluorescence.

-

Example: The WD-NO₂ probe, based on a BODIPY fluorophore, shows a 31-fold fluorescence enhancement as the viscosity of its environment increases. It has been successfully used to visualize viscosity variations in the livers of diabetic mice.

Caption: Mechanism of viscosity-activated probes based on the TICT state.

Data Presentation: Comparison of Activatable NIR-II Probes

The following table summarizes the quantitative performance of several representative activatable NIR-II probes.

| Probe Name | Activator/Stimulus | λex (nm) | λem (nm) | Fluorescence Fold Change | Application |

| BOD-M-βGal | β-Galactosidase | ~680 | >1000 | Significant | Tumor Imaging |

| BTC1070 | Acidic pH (pH 5 to 2) | ~1015 | >1000 | pH-dependent | Gastric pH Monitoring |

| Hydro-1080 | Hydroxyl Radical (•OH) | ~1021 | 1044 | Concentration-dependent | Liver Injury Imaging |

| HP-H₂O₂ | Hydrogen Peroxide (H₂O₂) | ~785 | >1000 | Concentration-dependent | Inflammation Imaging |

| BDⅡ-ONOO⁻ | Peroxynitrite (ONOO⁻) | ~808 | 900 | 7.6-fold | Tumor Diagnosis & PTT |

| WH-3 | Hydrogen Sulfide (H₂S) | 925 | 1140 | High sensitivity | In vivo H₂S Tracking |

| WD-NO₂ | Viscosity | ~760 | 982 | 31-fold | Liver Injury Imaging |

| CTBA | Nitric Oxide (NO) | 808 | >1000 | "Turn-on" | Tumor Diagnosis & PDT/PTT |

Key Experimental Protocols

Verifying the function of a novel activatable probe requires a series of systematic in vitro and in vivo experiments.

-

Objective: To confirm the probe's fluorescence response to its specific target and its selectivity over other biologically relevant species.

-

Workflow:

-

Dissolve the probe in a suitable buffer (e.g., PBS, pH 7.4).

-

Record the baseline fluorescence spectrum using a fluorometer equipped with an NIR detector.

-

Add the specific activator (e.g., target enzyme, H₂O₂, acidic buffer) to the probe solution at various concentrations.

-

Incubate for a predetermined time and record the fluorescence spectra at each concentration to determine the "on/off" ratio and limit of detection.

-

To test selectivity, add potentially interfering species (e.g., other enzymes, different ROS, various metal ions) at physiological concentrations to the probe solution and measure any change in fluorescence.

-

Caption: Workflow for the in vitro characterization of an activatable probe.

-

Objective: To evaluate the probe's ability to detect its target in a living organism with high SBR.

-

Workflow:

-

Animal Model Preparation: Establish a relevant disease model (e.g., a tumor-bearing mouse via subcutaneous xenograft of cancer cells).

-

Probe Administration: Administer the probe to the animal, typically via intravenous (tail vein) injection.

-

Image Acquisition: At various time points post-injection, anesthetize the animal and perform whole-body imaging using an in vivo imaging system (IVIS) equipped with the appropriate laser excitation source and long-pass filters for the NIR-II window.

-

Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and a background region (e.g., healthy tissue). Calculate the signal-to-background ratio (SBR) over time.

-

Ex Vivo Validation: After the final imaging session, euthanize the animal and excise major organs and the tumor for ex vivo imaging to confirm the biodistribution and specific activation of the probe.

-

Applications in Theranostics

A significant advantage of activatable NIR-II probes is their potential for theranostics—the integration of diagnosis and therapy. Many NIR-II fluorophores also possess excellent photothermal or photodynamic properties.

-

Image-Guided Photothermal Therapy (PTT): An activatable probe can specifically accumulate and "light up" in a tumor. Subsequent irradiation with a high-power laser (e.g., 808 nm) causes the probe to generate heat, leading to localized hyperthermia and ablation of cancer cells. The probe BDⅡ-ONOO⁻, for instance, exhibits a high photothermal conversion efficiency of 41.6% after activation.

-

Image-Guided Photodynamic Therapy (PDT): In PDT, the activated probe absorbs light and transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (like singlet oxygen) that induce apoptosis in tumor cells. The probe CTBA is a pioneering example that combines NIR-II imaging with synergistic PDT and PTT upon activation by nitric oxide.

Conclusion and Future Perspectives

Activatable NIR-II fluorescent probes are powerful tools for high-resolution, deep-tissue bioimaging and targeted therapy. The design principles are rooted in creating a specific "off-on" switching mechanism responsive to the unique biochemical signatures of a disease microenvironment. By leveraging triggers such as enzymes, pH, reactive species, and viscosity, these probes achieve remarkable specificity and sensitivity.

The future of this field lies in developing probes with even longer emission wavelengths (into the NIR-IIb window, 1500-1700 nm), higher quantum yields, and improved biocompatibility to accelerate their translation into clinical settings. As molecular engineering strategies become more sophisticated, these smart probes hold the promise to revolutionize non-invasive disease diagnosis, precision surgery, and targeted therapeutics.

References

The Architecture of "Off-On" NIR-H2O2 Probes: A Technical Guide for Researchers

For Immediate Release

This guide provides an in-depth exploration of the design principles, mechanisms, and applications of "off-on" near-infrared (NIR) fluorescent probes for the detection of hydrogen peroxide (H2O2). Tailored for researchers, scientists, and professionals in drug development, this document outlines the core strategies for creating these sophisticated molecular tools, details key experimental protocols, and summarizes the performance of recently developed probes.

Core Principles of "Off-On" NIR-H2O2 Probe Design

The development of highly selective and sensitive probes for detecting H2O2 in biological systems is crucial for understanding its role in physiological and pathological processes. "Off-on" NIR probes are particularly advantageous due to their low background signal, deep tissue penetration, and minimal phototoxicity. The fundamental design of these probes involves three key components: a NIR fluorophore, a H2O2-specific recognition moiety, and a linker connecting them.

The "off" state is typically achieved by quenching the fluorescence of the NIR fluorophore. This is often accomplished through mechanisms like intramolecular charge transfer (ICT) or Förster resonance energy transfer (FRET), where the recognition moiety acts as a quencher. The "on" switch is triggered by the specific reaction of the recognition moiety with H2O2. This reaction cleaves or alters the quencher, restoring the fluorophore's emission and resulting in a significant, detectable NIR signal.

The most prevalent strategy for the recognition moiety is the use of boronate esters.[1][2][3][4][5] In the presence of H2O2, the boronate group undergoes oxidative cleavage to yield a corresponding phenol or alcohol. This transformation disrupts the fluorescence quenching mechanism, leading to a "turn-on" response. The choice of the NIR fluorophore is critical for ensuring optimal photophysical properties, such as high quantum yield and a large Stokes shift. Common scaffolds include cyanine dyes, rhodamine derivatives, and other extended π-conjugated systems that emit in the 700-1700 nm window.

Below is a diagram illustrating the generalized mechanism of a boronate-based "off-on" this compound probe.

Caption: General mechanism of a boronate-based "off-on" this compound probe.

Quantitative Comparison of Selected this compound Probes

The performance of fluorescent probes is evaluated based on several key parameters. The following table summarizes quantitative data for a selection of recently developed "off-on" this compound probes to facilitate comparison.

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Response Time | Fold Change | Ref. |

| Probe 1 | ~780 | >700 | Not Reported | 0.14 µM | ~30 min | Not Reported | |

| CMB | 405 | 450 | Not Reported | Not Reported | ~70 min | ~25-fold | |

| NBO | 430 | 550 | Not Reported | 340 nM | ~45 min | Not Reported | |

| P1 | 488 | 600-700 | Low (quenched) | Linear (0-100 µM) | 15 min | Not Reported | |

| P2 | 488 | 600-700 | Low (quenched) | Linear (0-100 µM) | 15 min | Not Reported | |

| Z-1065 | Not Reported | NIR-II | Not Reported | Not Reported | Not Reported | Not Reported | |

| GW-1 | Not Reported | 549 | Not Reported | Not Reported | ~30 min | ~24-fold |

Key Experimental Protocols

This section provides a generalized methodology for the synthesis, characterization, and biological application of a typical boronate-based "off-on" this compound probe.

General Synthesis Protocol

The synthesis of a boronate-based probe typically involves a multi-step process. A common route is the coupling of a boronate-containing moiety to a NIR fluorophore.

-

Synthesis of the Fluorophore Scaffold: Prepare the core NIR fluorophore with a reactive site (e.g., a hydroxyl or amino group) for subsequent conjugation.

-

Synthesis of the Recognition Moiety: Synthesize the boronate ester, often functionalized with a linker containing a reactive group (e.g., a bromomethyl group).

-

Conjugation: React the fluorophore with the functionalized boronate ester under appropriate conditions (e.g., in the presence of a base like potassium carbonate in an anhydrous solvent like acetonitrile) to form the final probe.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the pure probe.

Characterization of the Probe

The identity and purity of the synthesized probe are confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the probe.

-

Mass Spectrometry (MS): To verify the molecular weight of the probe.

-

UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the probe, including its absorption and emission maxima, and to evaluate its response to H2O2.

In Vitro Evaluation of H2O2 Sensing

-

Preparation of Solutions: Prepare a stock solution of the probe in a suitable organic solvent (e.g., DMSO) and a stock solution of H2O2 in a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Fluorescence Titration: In a cuvette containing the buffer, add a specific concentration of the probe. Record the initial fluorescence spectrum. Then, incrementally add aliquots of the H2O2 stock solution and record the fluorescence spectrum after each addition until the signal reaches a plateau.

-

Selectivity Assay: To assess the probe's selectivity, perform control experiments by adding various other reactive oxygen species (ROS) and biologically relevant analytes to the probe solution and measure any changes in fluorescence.

-

Determination of Detection Limit: The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (S/N = 3).

Cellular Imaging of H2O2

-

Cell Culture: Culture the desired cell line (e.g., HeLa or MCF-7 cells) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Probe Loading: Incubate the cultured cells with a solution of the NIR probe (e.g., 2-10 µM in culture medium) for a specific duration (e.g., 30 minutes) at 37°C.

-

Induction of Endogenous H2O2: To visualize endogenous H2O2, cells can be stimulated with an agent like phorbol-12-myristate-13-acetate (PMA) or rotenone.

-

Imaging of Exogenous H2O2: To detect exogenous H2O2, add varying concentrations of H2O2 to the cell culture medium after probe loading.

-

Fluorescence Microscopy: Wash the cells with PBS to remove excess probe and acquire images using a confocal fluorescence microscope with appropriate excitation and emission wavelengths.

The following diagram outlines a typical workflow for evaluating a new this compound probe.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]

- 5. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of H₂O₂-Responsive Near-Infrared Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of near-infrared (NIR) fluorescent probes that are responsive to hydrogen peroxide (H₂O₂). Given the critical role of H₂O₂ in a multitude of physiological and pathological processes, the development of sophisticated molecular tools for its detection is paramount. This document details the core design strategies, synthetic methodologies, and photophysical properties of various classes of H₂O₂-responsive NIR dyes, offering a valuable resource for researchers in the fields of chemistry, biology, and medicine.

Core Concepts in H₂O₂-Responsive NIR Dye Design

The fundamental design of an H₂O₂-responsive NIR probe consists of three key components: a NIR fluorophore, a recognition moiety sensitive to H₂O₂, and a linker connecting the two. The detection mechanism typically relies on a chemical reaction between the recognition group and H₂O₂, which in turn modulates the photophysical properties of the NIR fluorophore, leading to a detectable change in fluorescence. Common strategies to achieve this include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Major Classes of H₂O₂-Responsive NIR Dyes

Boronate-Based Probes

Arylboronic acids and their pinacol esters are the most widely employed recognition moieties for H₂O₂. The mechanism involves the selective oxidative cleavage of the carbon-boron bond by H₂O₂ to yield a corresponding phenol. This transformation can trigger a significant fluorescence response.

Table 1: Photophysical Properties of Representative Boronate-Based H₂O₂-Responsive NIR Probes

| Probe Name | NIR Fluorophore Core | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (nM) | Response Time (min) | Reference |

| Probe 1 | IR-780 Hemicyanine | ~780 | >700 | - | 140 | - | [1] |

| CSBOH | Changsha NIR Dye | 560 / 670 | 650 / 720 | - | - | - | [2] |

| BC-B | Malononitrile Isophorone | 550 | 672 | 122 | 3 | 110 | [3] |

| NBO | Triphenylamine-Quinoline | 430 | 550 | 120 | 340 | ~30 | [4] |

| DCM-B2 | Dicyanomethylene-4H-pyran | - | ~700 | - | - | - | [5] |

Dicyanovinyl-Based Probes

The dicyanovinyl group can act as a Michael acceptor. The presence of H₂O₂ can induce a reaction that alters the electron-withdrawing ability of this group, thereby modulating the ICT process within the dye and causing a change in its fluorescence.

Probes with Self-Immolative Linkers

Self-immolative linkers are strategically placed between the H₂O₂-responsive trigger and the NIR fluorophore. Once the trigger reacts with H₂O₂, the linker undergoes a cascade of electronic rearrangements, leading to its cleavage and the release of the fluorophore, resulting in a fluorescence turn-on effect.

Other Responsive Scaffolds

Other strategies include the use of rhodamine and cyanine dye backbones that can be chemically modified to be responsive to H₂O₂. For instance, the oxidation of a non-fluorescent, reduced form of the dye to its highly fluorescent oxidized state can be triggered by H₂O₂.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language.

Signaling Pathways

Caption: Boronate probe activation by H₂O₂.

Caption: Self-immolative linker activation.

Experimental Workflows

Caption: Synthesis and purification workflow.

Caption: Cell imaging experimental workflow.

Detailed Experimental Protocols

General Synthesis of a Boronate-Based Cyanine Probe (Exemplified by a derivative of IR-780)

This protocol is a generalized representation based on methodologies described in the literature.

-

Synthesis of the Hemicyanine Precursor: The synthesis often begins with the quaternization of an indole derivative. For example, 2,3,3-trimethyl-3H-indole is reacted with a suitable alkylating agent (e.g., a bromo- or iodo-substituted alkane) in a high-boiling point solvent such as acetonitrile or 1,2-dichlorobenzene at elevated temperatures.

-

Condensation Reaction: The resulting quaternary ammonium salt is then condensed with a suitable aniline derivative in the presence of a dehydrating agent like acetic anhydride and a catalyst such as pyridine. This reaction is typically carried out at reflux temperatures to afford the hemicyanine intermediate.

-

Introduction of the Boronate Moiety: The hemicyanine intermediate, which may contain a reactive group such as a hydroxyl or a halide, is then reacted with a boronate-containing reagent. For instance, a hemicyanine with a free hydroxyl group can be reacted with 4-(bromomethyl)phenylboronic acid pinacol ester in an appropriate solvent like anhydrous N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of dichloromethane and methanol, to yield the final H₂O₂-responsive NIR probe.

-

Characterization: The structure and purity of the synthesized probe are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Imaging of Intracellular H₂O₂

This protocol is a generalized procedure based on common practices in the field.

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) in a suitable culture vessel (e.g., 96-well plate, confocal dish) and culture overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Induction of Endogenous H₂O₂: To visualize endogenous H₂O₂, cells can be stimulated with an inducing agent. For example, treat the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 1 µg/mL for 30-60 minutes. For a negative control, cells can be pre-treated with an H₂O₂ scavenger like N-acetylcysteine (NAC) for 1 hour before stimulation.

-

Probe Loading: Prepare a stock solution of the NIR probe in DMSO. Dilute the stock solution in cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically 5-10 µM). Remove the culture medium from the cells and incubate them with the probe-containing solution for 30-60 minutes at 37 °C.

-

Washing: After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.

-

Fluorescence Imaging: Acquire fluorescence images using a confocal laser scanning microscope or a high-content imaging system equipped with appropriate laser lines and emission filters for the specific NIR probe.

-

Image Analysis: Quantify the fluorescence intensity in the images using appropriate software (e.g., ImageJ) to determine the relative levels of H₂O₂ under different experimental conditions.

Protocol for In Vivo Imaging of H₂O₂ in a Mouse Model

This protocol is a generalized guide for in vivo imaging studies.

-

Animal Model: Use an appropriate mouse model for the biological question of interest (e.g., a tumor xenograft model, an inflammation model). All animal procedures should be performed in accordance with institutional guidelines.

-

Probe Administration: Dissolve the NIR probe in a biocompatible vehicle, such as a mixture of DMSO and saline. Administer the probe to the mouse via a suitable route, such as intravenous or intraperitoneal injection. The dosage will depend on the specific probe and should be optimized in preliminary studies.

-

Induction of H₂O₂ (if applicable): If the model requires external stimulation to induce H₂O₂ production, administer the stimulating agent at an appropriate time point relative to probe injection.

-

In Vivo Imaging: At various time points after probe administration, anesthetize the mouse and acquire whole-body NIR fluorescence images using an in vivo imaging system (e.g., IVIS).

-

Ex Vivo Imaging: After the final in vivo imaging time point, the mouse may be euthanized, and major organs or tissues of interest can be excised for ex vivo imaging to confirm the in vivo signal localization.

-

Data Analysis: Quantify the fluorescence signal in the regions of interest (ROI) in both the in vivo and ex vivo images to assess the biodistribution of the probe and the levels of H₂O₂.

This guide provides a foundational understanding of the synthesis and application of H₂O₂-responsive NIR dyes. Researchers are encouraged to consult the primary literature for specific details and protocols related to the probes of interest. The continued development of these sophisticated molecular tools holds great promise for advancing our understanding of redox biology and for the development of new diagnostic and therapeutic strategies.

References

- 1. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. A novel near-infrared fluorescent probe for H2O2 in alkaline environment and the application for H2O2 imaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. A NIR Dual-Channel Fluorescent Probe for Fluctuations of Intracellular Polarity and H2O2 and Its Applications for the Visualization of Inflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intramolecular Charge Transfer (ICT) Mechanism in H₂O₂ Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intramolecular charge transfer (ICT) mechanism as it applies to the design and application of fluorescent probes for the detection of hydrogen peroxide (H₂O₂). H₂O₂ is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes, making its accurate and sensitive detection crucial for advancing biological research and drug development.[1] ICT-based probes offer a powerful tool for this purpose due to their ratiometric potential, high sensitivity, and tunability.[2]

The Core Principle: Intramolecular Charge Transfer (ICT)

Fluorescent probes operating via the ICT mechanism are typically composed of three key components: a fluorophore, an electron-donating group (donor), and an electron-accepting group (acceptor), connected by a π-conjugated system.[2] This arrangement creates a "push-pull" electronic structure. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. The emission wavelength of the fluorophore is highly sensitive to the efficiency of this charge transfer process.

In the context of H₂O₂ probes, a recognition moiety that is reactive towards H₂O₂ is strategically incorporated into the probe's structure, usually by being attached to the donor or acceptor. This recognition group modulates the ICT process. The most common recognition moiety for H₂O₂ is a boronate ester.[1][3]

The general signaling mechanism is as follows:

-

"Off" State (in the absence of H₂O₂): The boronate ester, often an electron-withdrawing group, facilitates a strong ICT process. This can lead to a quenched or a significantly red-shifted fluorescence emission.

-

"On" State (in the presence of H₂O₂): The boronate ester undergoes selective oxidative cleavage by H₂O₂ to form a phenol. This transformation alters the electronic properties of the donor or acceptor group. For instance, the resulting hydroxyl group is a stronger electron donor than the boronate ester, which can inhibit or alter the ICT process. This change in the ICT efficiency leads to a "turn-on" fluorescence response, often characterized by a significant increase in fluorescence intensity and/or a blue shift in the emission wavelength.

This ability to modulate the ICT process forms the basis for designing highly sensitive and selective fluorescent probes for H₂O₂.

Visualization of the ICT Mechanism and Experimental Workflow

To better illustrate the concepts, the following diagrams are provided in the DOT language for use with Graphviz.

Generalized ICT Signaling Pathway for H₂O₂ Detection

Caption: Generalized ICT mechanism for a boronate-based H₂O₂ probe.

Typical Experimental Workflow for H₂O₂ Probe Evaluation

References

- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ICT-based fluorescent probes for intracellular pH and biological species detection [frontiersin.org]

- 3. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Near-Infrared Hydrogen Peroxide Probes with Large Stokes Shifts for Advanced Bioimaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, characteristics, and application of near-infrared (NIR) fluorescent probes for the detection of hydrogen peroxide (H₂O₂) in biological systems. A key focus is on probes exhibiting a large Stokes shift, a critical feature for high-fidelity bioimaging. This document details the core principles, presents a comparative analysis of leading probes, and offers standardized experimental protocols to facilitate their application in research and development.

Hydrogen peroxide is a crucial reactive oxygen species (ROS) involved in a myriad of physiological and pathological processes, including signal transduction, inflammation, and cancer.[1] The ability to accurately detect and quantify H₂O₂ in real-time within living systems is paramount for understanding disease mechanisms and developing novel therapeutics.[2][3][4] NIR fluorescent probes have emerged as powerful tools for this purpose, offering advantages such as deep tissue penetration, reduced phototoxicity, and minimal interference from biological autofluorescence.[5]

A large Stokes shift, the separation between the maximum absorption and emission wavelengths, is a highly desirable characteristic for fluorescent probes as it minimizes self-quenching and reduces spectral crosstalk, thereby enhancing the signal-to-noise ratio. This guide will explore the design strategies employed to achieve large Stokes shifts in NIR-H₂O₂ probes and their practical implementation.

Core Principles of NIR-H₂O₂ Probe Design

The rational design of NIR-H₂O₂ probes typically involves three key components: a NIR fluorophore, a H₂O₂-specific recognition moiety, and a linker. The detection mechanism often relies on a H₂O₂-mediated chemical reaction that cleaves the recognition group, leading to a significant change in the fluorophore's optical properties, such as a "turn-on" fluorescence response. A common recognition strategy is the use of a boronic acid or ester group, which is selectively oxidized by H₂O₂ to a hydroxyl group, instigating a change in the electronic properties of the fluorophore.

To achieve a large Stokes shift, probe designers often incorporate mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) or manipulate the intramolecular charge transfer (ICT) process. For instance, integrating an ESIPT unit into a cyanine dye structure has been shown to produce NIR probes with Stokes shifts exceeding 250 nm.

Comparative Analysis of NIR-H₂O₂ Probes

The following table summarizes the quantitative data for a selection of recently developed NIR-H₂O₂ probes with large Stokes shifts, providing a clear comparison of their key photophysical and performance characteristics.

| Probe Name | Fluorophore Core | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Detection Limit (LOD) | Key Features & Applications |

| BC-B | Malononitrile Isophorone | 550 | 672 | 122 | 3 nM | High sensitivity; imaging of endogenous H₂O₂ in living cells. |

| PCN-BP | Phenazine | ~480 | 680 | >200 | Not specified | "Turn-on" response; imaging of endogenous H₂O₂ in RAW 264.7 cells. |

| FBMH | Not specified | 460 | 680 | 220 | 2.6 nM | High sensitivity and rapid response; visualization of H₂O₂ in ferroptosis. |

| NBO | Not specified | Not specified | 820 | Large | 340 nM | Dual-channel probe for H₂O₂ and polarity; AIE effect; visualization of inflammation and ferroptosis. |

| NRBE | Nile Red | 585 | 670 | 85 | 75 nM | Good water solubility; real-time detection of H₂O₂ in ischemia-reperfusion models. |

| DCX-B | Not specified | Not specified | Not specified | 158 | 33 nM | "Turn-on" fluorescence; monitoring H₂O₂ in ulcerative colitis mice. |

| IR-990 | A-π-A skeleton | Not specified | 990 | 200 | 0.59 µM | NIR-II emission; high-contrast imaging in drug-induced liver injury mice. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical signaling pathway involving H₂O₂ and a generalized experimental workflow for bioimaging with NIR-H₂O₂ probes.

Caption: Simplified signaling pathway of H₂O₂ production.

Caption: General workflow for cellular imaging of H₂O₂.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific probe and experimental setup.

Protocol 1: General Synthesis of a Boronate-Based NIR-H₂O₂ Probe

This protocol describes a common synthetic route for coupling a NIR fluorophore with a boronate ester recognition moiety.

-

Fluorophore Preparation: Synthesize or procure the desired NIR fluorophore with a free hydroxyl or amine group.

-

Coupling Reaction:

-

Dissolve the NIR fluorophore (1 equivalent) and 4-(bromomethyl)phenylboronic acid pinacol ester (1.2 equivalents) in a suitable solvent such as anhydrous acetonitrile or DMF.

-

Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 3 equivalents).

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or dichloromethane in methanol.

-

-

Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Spectroscopic Characterization

This protocol outlines the steps to determine the photophysical properties of the synthesized probe.

-

Stock Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a spectroscopic grade solvent like DMSO or acetonitrile.

-

Working Solutions: Prepare working solutions of the probe (e.g., 10 µM) in a biologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Absorption and Emission Spectra:

-

Record the absorption spectrum using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorption maximum.

-

-

Reaction with H₂O₂:

-

To the probe solution, add varying concentrations of H₂O₂.

-

Incubate for a specific period (e.g., 30 minutes) at 37 °C.

-

Record the fluorescence spectra at different time points to determine the reaction kinetics.

-

-

Selectivity Assay:

-

Prepare solutions of the probe with various other reactive oxygen species (e.g., O₂⁻, •OH, ClO⁻) and biologically relevant analytes at concentrations significantly higher than that of H₂O₂.

-

Measure the fluorescence response to assess the probe's selectivity.

-

-

Determination of Detection Limit (LOD):

-

Measure the fluorescence intensity of the probe in the absence and presence of very low concentrations of H₂O₂.

-

Calculate the LOD based on the signal-to-noise ratio (typically S/N = 3).

-

Protocol 3: Cellular Imaging of Endogenous and Exogenous H₂O₂

This protocol details the application of the probe for fluorescence microscopy in living cells.

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2 or RAW 264.7) on glass-bottom dishes in an appropriate medium (e.g., DMEM supplemented with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO₂.

-

-

Probe Loading:

-

When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with PBS.

-

Incubate the cells with the NIR-H₂O₂ probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37 °C.

-

-

Imaging Exogenous H₂O₂:

-

After probe loading, wash the cells twice with PBS.

-

Add fresh culture medium containing a known concentration of H₂O₂ (e.g., 50-100 µM) and incubate for 30 minutes.

-

Wash the cells again with PBS before imaging.

-

-

Imaging Endogenous H₂O₂:

-

To stimulate endogenous H₂O₂ production, treat the cells with an inducer such as phorbol-12-myristate-13-acetate (PMA) or lipopolysaccharide (LPS) for a specific duration before or after probe loading.

-

For inhibitor studies, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding the inducer.

-

-

Fluorescence Microscopy:

-

Image the cells using a confocal laser scanning microscope equipped with appropriate lasers and emission filters for the specific NIR probe.

-

Acquire images in the NIR channel and a bright-field channel for cell morphology.

-

-

Image Analysis:

-

Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ or Fiji).

-

Perform statistical analysis to compare fluorescence intensities between different treatment groups.

-

References

- 1. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. A hydrogen peroxide activated near-infrared ratiometric fluorescent probe for ratio imaging in vivo - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A near-infrared ratiometric/turn-on fluorescent probe for in vivo imaging of hydrogen peroxide in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NIR-emitting styryl dyes with large Stokes’ shifts for imaging application: From cellular plasma membrane, mitochondria to Zebrafish neuromast - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nir-H2O2 Probe in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular biology. At physiological concentrations, it functions as a critical second messenger in various signaling pathways. However, its overproduction is linked to oxidative stress and a range of pathologies, including cancer, neurodegenerative diseases, and inflammation.[1] The ability to detect and quantify H₂O₂ in real-time within living cells is therefore crucial for understanding its complex roles in health and disease.

Near-infrared (NIR) fluorescent probes have emerged as powerful tools for this purpose. Their emission in the NIR window (typically >650 nm) minimizes interference from cellular autofluorescence, allowing for higher sensitivity and deeper tissue penetration compared to probes that fluoresce in the visible spectrum.[1][2] This document provides detailed application notes and protocols for the use of a generic boronate-based Nir-H₂O₂ probe for live cell imaging.

Mechanism of Action

The most common sensing mechanism for Nir-H₂O₂ probes involves the H₂O₂-mediated oxidation of a boronate ester recognition group. In its native state, the boronate group quenches the fluorescence of the NIR fluorophore. Upon reaction with H₂O₂, the boronate is cleaved, releasing the fluorophore and resulting in a "turn-on" fluorescent signal that is directly proportional to the H₂O₂ concentration.[3][4] This reaction is highly specific to H₂O₂ over other ROS.

Caption: Mechanism of a boronate-based this compound probe.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using Nir-H₂O₂ probes, compiled from various studies. These values should be used as a starting point and may require optimization for specific cell types and experimental conditions.

Table 1: Probe Concentrations and Incubation Times

| Cell Type | Probe Concentration (µM) | Incubation Time (minutes) | Reference |

| HeLa | 10 | 110 | |

| MCF-7 | 2 | Not specified | |

| HepG2 | Not specified | Not specified | |

| Macrophages | Not specified | Not specified | |

| A431 | Not specified | Not specified |

Table 2: Spectral Properties of Common Nir-H₂O₂ Probes

| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (nM) | Reference |

| BC-B | 550 | 672 | 122 | 3 | |

| Cy-H₂O₂ | Not specified | Not specified | Not specified | 65 | |

| DCM-HNU | Not specified | 658 | 205 | 170 | |

| Probe 1 (IR-780 based) | >700 | >700 | Not specified | 140 | |

| AB1 | Not specified | Not specified | Not specified | 420 | |

| TPNR-H₂O₂ | 860 (two-photon) | Not specified | Not specified | 72.48 | |

| Bio-B-Cy | Not specified | 707 | Not specified | 140 |

Experimental Protocols

Protocol 1: General Live Cell Imaging of H₂O₂

This protocol provides a general workflow for staining live cells with a Nir-H₂O₂ probe and imaging H₂O₂ levels.

References

- 1. A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focus variation due to near infrared laser in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Hydrogen Peroxide Detection in Mice Using Near-Infrared Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo detection of hydrogen peroxide (H₂O₂) in mice using near-infrared (NIR) fluorescent probes. This technology offers a powerful tool for studying oxidative stress in real-time within a living organism, which is crucial for understanding the pathophysiology of various diseases and for the development of novel therapeutics.

Application Notes

Introduction

Hydrogen peroxide is a key reactive oxygen species (ROS) that acts as a signaling molecule in a multitude of physiological processes. However, its overproduction is implicated in the onset and progression of numerous diseases, including inflammation, cancer, and neurodegenerative disorders.[1] The ability to detect and quantify H₂O₂ in vivo is therefore of paramount importance. Near-infrared (NIR) fluorescent probes have emerged as a superior tool for this purpose due to the advantages of light in the NIR window (700-1700 nm), which include deeper tissue penetration, reduced light scattering, and minimal autofluorescence from biological tissues.[2] This allows for high-resolution imaging with an excellent signal-to-background ratio in living animals.[3]

Principles of Nir-H₂O₂ Probe Detection

Most NIR-H₂O₂ probes are "turn-on" sensors, meaning they are initially non-fluorescent or weakly fluorescent and exhibit a significant increase in fluorescence intensity upon reaction with H₂O₂. The detection mechanisms commonly employed include:

-

Intramolecular Charge Transfer (ICT): In the unreacted state, the probe's fluorescence is quenched due to an ICT process. The reaction with H₂O₂ disrupts this process, leading to a restoration of fluorescence.[4][5]

-

Hydrolysis of Boronate Esters: Many NIR-H₂O₂ probes utilize a boronate ester as the H₂O₂-reactive trigger. The boronate group is cleaved by H₂O₂ through an oxidative hydrolysis reaction, releasing the NIR fluorophore and thus "turning on" its fluorescence.

-

Acceptor-π-Acceptor (A-π-A) to Donor-π-Acceptor (D-π-A) Transition: Some advanced probes are designed with an A-π-A structure that is non-fluorescent. In the presence of H₂O₂, the probe undergoes a structural change to a D-π-A configuration, which is highly fluorescent in the NIR range.

Characteristics of Representative Nir-H₂O₂ Probes

The selection of an appropriate Nir-H₂O₂ probe is critical and depends on the specific application. The table below summarizes the key characteristics of several recently developed probes.

| Probe Name | Excitation (nm) | Emission (nm) | Detection Limit (μM) | Key Features & Applications |

| AB1 | Not specified | Near-infrared | 0.42 | Ratiometric and turn-on response; used in a mouse model of acute inflammation. |

| IR-990 | Not specified | 990 | 0.59 | NIR-II probe with a large Stokes shift; applied in a drug-induced liver injury mouse model. |

| CSBOH | 560 and 670 | 650 and 720 | Not specified | Ratiometric probe for H₂O₂ detection in alkaline environments; used for in vivo imaging. |

| Probe 1 | Not specified | >700 | 0.14 | Based on the IR-780 hemicyanine skeleton; visualizes endogenously produced H₂O₂ in cells and mice. |

| BC-B | Not specified | 672 | 0.003 | Large Stokes shift (122 nm); used for detecting endogenous H₂O₂ in living cells. |

| NBO | 488 | 500-550 | 0.34 | Dual-channel probe for H₂O₂ and polarity; used for visualization of inflammation and ferroptosis. |

Experimental Protocols

I. In Vitro H₂O₂ Detection in Live Cells

This protocol provides a general guideline for imaging H₂O₂ in live cells using a Nir-H₂O₂ probe. Optimization of probe concentration and incubation time is recommended for each specific cell line and probe.

Materials:

-

Nir-H₂O₂ probe

-

Dimethyl sulfoxide (DMSO)

-

Live cells (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with NIR imaging capabilities

-

Optional: H₂O₂ solution (for positive control), N-acetyl-l-cysteine (NAC) (for negative control)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of the Nir-H₂O₂ probe (typically 1-5 mM) in high-quality DMSO. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 30-60 minutes) at 37°C.

-

-

Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.

-

Imaging:

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and a detector for the NIR emission range of the probe.

-

Acquire images in both the NIR channel and a brightfield or DIC channel for cell morphology.

-

-

Controls (Optional):

-

Positive Control: Treat cells with a known concentration of H₂O₂ before or during probe incubation to confirm the probe's responsiveness.

-

Negative Control: Pre-treat cells with an antioxidant like NAC to scavenge H₂O₂ and demonstrate the specificity of the probe.

-

II. In Vivo H₂O₂ Detection in Mice

This protocol outlines the procedure for non-invasive imaging of H₂O₂ in a mouse model. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Nir-H₂O₂ probe

-

Vehicle for injection (e.g., PBS with a small percentage of DMSO and/or a surfactant like Tween 80)

-

Mice (specific strain and disease model as required)

-

Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

-

In vivo imaging system (e.g., IVIS, Pearl) with NIR fluorescence capabilities

-

Hair removal cream or clippers

-

Warming pad

Procedure:

-

Animal Preparation:

-

Acclimatize the mice to the housing conditions for at least one week.

-

For improved imaging quality, feed the mice a low-fluorescence chow for at least two weeks prior to imaging to reduce autofluorescence from their diet.

-

On the day of imaging, remove the fur from the area of interest to minimize light scattering and absorption.

-

-

Probe Administration:

-

Prepare the Nir-H₂O₂ probe solution in a biocompatible vehicle. The final concentration and injection volume should be optimized for the specific probe and mouse model. A typical dose is around 20 nmol for a 20-25g mouse.

-

Anesthetize the mouse.

-

Inject the probe solution via the tail vein (intravenous injection is generally recommended for NIR probes).

-

-

In Vivo Imaging:

-

Take a pre-injection (time-zero) image of each mouse to establish a baseline fluorescence level.

-

Place the anesthetized mouse in the imaging chamber. Ensure the animal's body temperature is maintained using a warming pad.

-

Acquire fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) to determine the optimal imaging window.

-

Use the appropriate excitation and emission filters for the specific Nir-H₂O₂ probe. A white-light or photographic image should also be taken for anatomical reference.

-

-

Data Analysis:

-

Use the imaging software to overlay the fluorescence signal on the photographic image.

-

Draw regions of interest (ROIs) around the target tissue (e.g., tumor, inflamed area) and a control region (e.g., muscle).

-

Quantify the mean fluorescence intensity within each ROI.

-

Calculate the signal-to-background ratio to assess the specific accumulation and activation of the probe.

-

Visualizations

Signaling Pathway of H₂O₂ Probe Activation

Caption: Mechanism of a "turn-on" Nir-H₂O₂ fluorescent probe.

Experimental Workflow for In Vitro Cell Imaging

Caption: Workflow for detecting H₂O₂ in live cells using a NIR probe.

Experimental Workflow for In Vivo Mouse Imaging

Caption: Workflow for in vivo H₂O₂ detection in mice with a NIR probe.

References

- 1. In Vivo Imaging Evaluation of Fluorescence Intensity at Tail Emission of Near-Infrared-I (NIR-I) Fluorophores in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A novel near-infrared fluorescent probe for H2O2 in alkaline environment and the application for H2O2 imaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Intracellular H2O2 using Nir-H2O2 Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of near-infrared (NIR) hydrogen peroxide (H2O2) probes for the quantitative analysis of intracellular H2O2 levels. This document includes an overview of the technology, detailed experimental protocols, and data presentation guidelines.

Introduction to Nir-H2O2 Probes